Thiophene-2-carboximidamide

Description

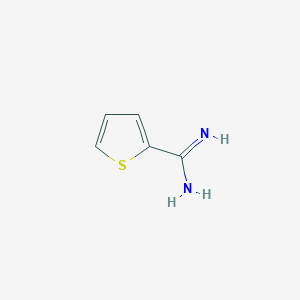

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELGEUCFNFITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381851 | |

| Record name | Thiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-75-2 | |

| Record name | 2-Thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54610-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Thiophene-2-carboximidamide

This guide provides a comprehensive technical overview of Thiophene-2-carboximidamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core chemical and physical properties, synthesis, and potential biological significance, offering field-proven insights for scientific professionals.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are cornerstone structures in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical properties and metabolic stability. The introduction of a carboximidamide (amidine) functional group at the 2-position of the thiophene ring creates a molecule with a distinct charge distribution and hydrogen bonding potential, making it an attractive scaffold for interacting with biological targets.

This compound, also known as 2-amidinothiophene, is a member of this promising class of compounds. While extensive research exists for the related thiophene-2-carboxamide, this guide will focus on the fundamental properties of the carboximidamide moiety. This document serves as a foundational resource for scientists exploring the potential of this compound and its derivatives in novel therapeutic applications.

Core Chemical and Physical Properties

This compound is most commonly handled and studied as its hydrochloride salt to improve stability and solubility. The properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | [1] |

| Synonyms | 2-Amidinothiophene hydrochloride, 2-Carbamimidoylthiophene hydrochloride | [1] |

| CAS Number | 54610-70-7 | [1][2] |

| Molecular Formula | C₅H₆N₂S·HCl | [1][2] |

| Molecular Weight | 162.64 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 172-175 °C | [1] |

| Boiling Point (free base) | 220.8 °C at 760 mmHg (estimated) | [1] |

| Flash Point (free base) | 87.3 °C (estimated) | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is classically achieved via the Pinner reaction.[1] This well-established method provides a reliable route from the corresponding nitrile, 2-cyanothiophene. The reaction proceeds in two distinct steps: the formation of an imino ester hydrochloride (Pinner salt), followed by aminolysis to yield the target amidine hydrochloride.

Synthetic Workflow: The Pinner Reaction

Caption: Workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol

Materials:

-

2-Cyanothiophene

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Ammonia (gas or solution in anhydrous ethanol)

-

Anhydrous Diethyl Ether

Step 1: Formation of Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt)

-

Dissolve 2-cyanothiophene in a minimal amount of anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath to 0 °C.

-

Bubble anhydrous hydrogen chloride gas through the solution until saturation. The reaction is exothermic, so maintain the temperature at 0 °C.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to facilitate the precipitation of the Pinner salt.

-

Collect the resulting white crystalline solid by filtration under an inert atmosphere.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the Pinner salt under vacuum.

Step 2: Conversion to this compound hydrochloride

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

To this suspension, add a solution of anhydrous ammonia in ethanol.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product, this compound hydrochloride, may precipitate from the solution.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[1]

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized this compound hydrochloride is crucial and can be achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to display characteristic signals for the three thiophene ring protons and the protons of the amidinium group (-C(=NH₂)NH₂⁺). The chemical shifts and coupling constants of the thiophene protons will be indicative of the 2-substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the N-H stretching of the amidinium group and the C=N stretching vibration.

-

-

Mass Spectrometry (MS):

-

For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique to observe the protonated molecular ion of the free base.[1]

-

Potential Biological Significance and Applications

While specific biological data for this compound hydrochloride is limited in publicly available literature, the broader class of thiophene-2-carboxamidines has been investigated for various therapeutic applications.[1] The amidine group is a strong base and is protonated at physiological pH, which can lead to strong interactions with negatively charged residues in enzyme active sites or receptors.

Derivatives of 2,5-bis(4-amidinophenyl)thiophene have been identified as inhibitors of the botulinum neurotoxin serotype A metalloprotease.[3] Additionally, 2-Amidinothiophene has been investigated for its potential as an anti-inflammatory agent, with proposed mechanisms involving the inhibition of cyclic nucleotide phosphodiesterase.[4] These findings suggest that the this compound scaffold is a valuable starting point for the design of novel enzyme inhibitors and modulators of signaling pathways.

Caption: Potential biological interactions of this compound.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methods like the Pinner reaction. The presence of the thiophene ring and the basic amidine group provides a unique structural and electronic profile for targeted interactions with biological macromolecules. Further investigation into the synthesis of novel derivatives and comprehensive screening for a broader range of biological activities are warranted to fully explore the therapeutic potential of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-2-amidine hydrochloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of Thiophene-2-carboximidamide Hydrochloride

Introduction

Thiophene-2-carboximidamide hydrochloride, a key heterocyclic compound, and its derivatives are of substantial interest within the field of medicinal chemistry.[1][2] The thiophene moiety is a versatile scaffold that imparts a range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound hydrochloride, tailored for researchers, scientists, and professionals engaged in drug discovery and development. The primary synthetic route detailed herein is the venerable Pinner reaction, a classic and reliable method for the conversion of nitriles to the corresponding amidines.[1][3]

Chemical Properties and Safety Overview

A summary of the key chemical and physical properties of the target compound is presented below.

| Property | Value |

| Chemical Name | This compound hydrochloride |

| Synonyms | 2-Amidinothiophene hydrochloride |

| CAS Number | 54610-70-7 |

| Molecular Formula | C₅H₇ClN₂S |

| Molecular Weight | 162.64 g/mol |

| Appearance | Off-white to white crystalline solid |

Safety Precautions: this compound hydrochloride is an irritant, causing serious eye irritation, skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Synthetic Pathway: The Pinner Reaction

The synthesis of this compound hydrochloride is efficiently achieved through the Pinner reaction. This acid-catalyzed reaction proceeds in two distinct stages:

-

Formation of the Pinner Salt: Thiophene-2-carbonitrile reacts with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form an imino ester salt, known as a Pinner salt (in this case, ethyl thiophene-2-carboximidate hydrochloride).[1][4][5]

-

Aminolysis: The isolated Pinner salt is then treated with ammonia to yield the final amidine hydrochloride.[1][4]

Anhydrous conditions are crucial for the success of the Pinner reaction to prevent the hydrolysis of the intermediate imino ester to an ester.[4]

Reaction Mechanism

The mechanism of the Pinner reaction involves the initial protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester. Subsequent deprotonation yields the Pinner salt. In the second stage, ammonia, a potent nucleophile, attacks the imino ester carbon, leading to the displacement of the ethoxy group and formation of the amidine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound hydrochloride.

Part 1: Synthesis of Ethyl Thiophene-2-carboximidate Hydrochloride (Pinner Salt)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2-carbonitrile | 109.14 | 10.9 g | 0.1 |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| Hydrogen Chloride (gas) | 36.46 | q.s. | - |

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect from atmospheric moisture.

-

In the flask, dissolve 10.9 g (0.1 mol) of thiophene-2-carbonitrile in 50 mL of anhydrous ethanol and 50 mL of anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5 °C.

-

Continue the addition of HCl gas until the solution is saturated and a precipitate begins to form.

-

Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator at 4 °C) for 24 hours to facilitate complete precipitation of the Pinner salt.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the collected solid with two portions of 25 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting ethyl thiophene-2-carboximidate hydrochloride under vacuum to a constant weight.

Part 2: Synthesis of this compound Hydrochloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl thiophene-2-carboximidate hydrochloride | 191.68 | 19.2 g | 0.1 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

| Anhydrous Ammonia (gas) | 17.03 | q.s. | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, suspend the 19.2 g (0.1 mol) of dried ethyl thiophene-2-carboximidate hydrochloride in 100 mL of anhydrous ethanol.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly bubble anhydrous ammonia gas through the stirred suspension.

-

Continue the addition of ammonia for approximately 2-3 hours, ensuring the mixture remains cool. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is the this compound hydrochloride.

Purification

The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and diethyl ether.[1]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add diethyl ether until the solution becomes cloudy.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound hydrochloride.

Caption: Workflow for the synthesis of this compound hydrochloride.

Characterization of the Final Product

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the protons of the amidinium group. The thiophene protons should appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the NH₂ and NH groups of the amidinium salt will likely appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O. |

| ¹³C NMR | The carbon NMR spectrum will provide signals for the carbon atoms of the thiophene ring and the amidinium carbon. The amidinium carbon is expected to be in the range of δ 160-170 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the N-H stretching of the amidinium group (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and characteristic bands for the thiophene ring. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the protonated free base [C₅H₆N₂S + H]⁺ at m/z 127. |

Conclusion

This guide has detailed a robust and well-established method for the synthesis of this compound hydrochloride via the Pinner reaction. By carefully controlling the reaction conditions, particularly the exclusion of moisture, researchers can reliably produce this valuable building block for drug discovery and development. The provided experimental protocol and characterization data serve as a comprehensive resource for the successful synthesis and validation of this important thiophene derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner Reaction [organic-chemistry.org]

An In-depth Technical Guide to Thiophene-2-carboximidamide (CAS Number 54610-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carboximidamide, and its hydrochloride salt (CAS 54610-70-7), is a pivotal heterocyclic compound. As a member of the thiophene family, it holds significant interest in medicinal chemistry due to the diverse pharmacological activities associated with this scaffold. Thiophene derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications in drug discovery, with a focus on its role as a promising scaffold for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The hydrochloride salt is the most common commercially available form.

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | [1][2] |

| Synonyms | 2-Amidinothiophene hydrochloride, 2-Carbamimidoylthiophene hydrochloride | [1] |

| CAS Number | 54610-70-7 | [1][2][3] |

| Molecular Formula | C₅H₇ClN₂S | [2][3] |

| Molecular Weight | 162.64 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 172-175 °C | [1] |

| Boiling Point (for free base) | 220.8 °C at 760 mmHg | [1] |

| Solubility | No data available | [1] |

| pKa | No data available | [1] |

Synthesis of this compound Hydrochloride

The most established method for the synthesis of this compound hydrochloride is the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine.[1]

Pinner Reaction Workflow

Caption: General workflow for the synthesis of this compound hydrochloride via the Pinner reaction.

Detailed Experimental Protocol

Step 1: Formation of Ethyl Thiophene-2-carboximidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve thiophene-2-carbonitrile in a mixture of anhydrous chloroform and anhydrous ethanol.[1]

-

Cool the solution in an ice-salt bath to maintain a low temperature.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the temperature.

-

Continue the reaction until the formation of a precipitate (the Pinner salt) is observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to stand at a low temperature to ensure complete precipitation.[1]

-

Collect the solid Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.[1]

Step 2: Conversion to this compound hydrochloride

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.[1]

-

To this suspension, add a solution of anhydrous ammonia in ethanol.[1]

-

Stir the reaction mixture at room temperature.[1]

-

Monitor the conversion of the Pinner salt to the amidine by TLC.[1]

-

Upon completion, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.[1]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[1]

Applications in Drug Development

While specific biological activity data for this compound is limited in publicly available literature, the broader class of thiophene-2-carboxamides and carboxamidines has been extensively investigated for its therapeutic potential, particularly in oncology and infectious diseases.[1]

Anticancer Potential

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[4] Their mechanisms of action are often multifaceted and include:

-

Enzyme Inhibition:

-

VEGFR-2 Inhibition: Certain thiophene carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[4]

-

PTP1B Inhibition: Some thiophene-2-carboxamides have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in cancer and metabolic diseases.[4]

-

Urokinase Inhibition: The closely related benzo[b]thiophene-2-carboxamidines are potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[5][6][7] uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis.[5][6] By inhibiting uPA, these compounds can potentially prevent the spread of cancer cells.[5][6] Studies have reported IC50 values in the nanomolar range for some derivatives against human uPA.[7] For instance, certain 4-substituted benzo[b]thiophene-2-carboxamidines inhibit human uPA with IC50 values as low as 0.07 µM.[5][6]

-

-

Disruption of Cellular Processes:

-

Apoptosis Induction: Several thiophene carboxamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

-

Microtubule Disruption: Some derivatives act as biomimetics of Combretastatin A-4, a potent microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis.[8]

-

Caption: Potential anticancer signaling pathways modulated by thiophene-2-carboxamidine derivatives.

Antimicrobial Activity

Thiophene derivatives are also recognized for their significant antimicrobial properties. Thiophene-2-carboxamide derivatives have shown activity against a range of bacterial and fungal pathogens.[9] Their efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), makes them particularly interesting candidates for the development of new anti-infective agents. The antimicrobial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with some derivatives showing activity at low microgram per milliliter concentrations.[9]

Analytical and Characterization Methods

Accurate analytical methods are crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring and the protons of the amidinium group.[1] The chemical shifts and coupling constants of the thiophene protons provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum reveals the number and chemical environments of the carbon atoms in the molecule, including the carbons of the thiophene ring and the amidinium carbon.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable.

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[10]

-

Column: A C18 stationary phase column is commonly used for the separation of thiophene derivatives.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid for pH adjustment) is typically used.[11]

-

Detection: Thiophene derivatives generally exhibit strong UV absorbance, and a detection wavelength in the range of 230-320 nm is often appropriate.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.22 µm syringe filter before injection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound HYDROCHLORIDE | CAS 54610-70-7 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-carboximidamide as a Neuronal Nitric Oxide Synthase Inhibitor

This guide provides a detailed exploration of the molecular mechanisms underpinning the function of thiophene-2-carboximidamide and its derivatives as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). We will delve into the structural basis for their inhibitory action, the key molecular interactions that govern their potency and isoform selectivity, and the experimental methodologies used to characterize these compounds.

Introduction: The Significance of Selective nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by a family of three enzymes known as nitric oxide synthases (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1][2] While eNOS is crucial for maintaining vascular tone and iNOS is involved in the immune response, nNOS plays a key role in neural transmission.[1] However, the overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative diseases, such as Parkinson's disease, and other conditions like melanoma.[1][3][4]

Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal.[3][4] The primary challenge lies in achieving selectivity for nNOS over the other isoforms, particularly eNOS, as its inhibition can lead to undesirable cardiovascular side effects.[1][3] The active sites of the three isoforms are highly similar, making the design of isoform-specific inhibitors a complex task.[5] this compound-based compounds have emerged as a promising class of inhibitors, demonstrating both high potency and favorable pharmacokinetic profiles.[1][3][5]

The Molecular Mechanism of nNOS Inhibition

The inhibitory action of this compound derivatives is rooted in their ability to mimic the natural substrate of NOS, L-arginine, and engage in specific, high-affinity interactions within the nNOS active site.

Bioisosteric Mimicry of L-Arginine

The core of the mechanism lies in the this compound moiety itself. This chemical group acts as a bioisostere of the guanidinium group found on L-arginine.[5] Crystallographic studies have confirmed that this fragment engages in similar hydrogen-bonding interactions with a critical glutamate residue (Glu592 in rat nNOS) in the active site, effectively anchoring the inhibitor.[5][6] This fundamental interaction is the primary reason for the potent binding of these inhibitors.

Key Interactions within the nNOS Active Site

Crystal structures of nNOS co-crystallized with various this compound inhibitors have provided a detailed map of the crucial enzyme-inhibitor interactions.[5]

-

Interaction with Glu592: The carboximidamide group forms a strong, bifurcated salt bridge with the carboxylate of Glu592, mirroring the interaction of L-arginine's guanidinium group.[5][6]

-

Heme Proximity and Hydrophobic Pockets: The inhibitor positions itself over the heme group. Different parts of the inhibitor, often phenyl rings or other linkers, occupy a hydrophobic pocket surrounded by key residues such as Met336, Leu337, and Tyr706.[5]

-

"Double-Headed" Inhibitor Strategy: Many advanced inhibitors utilize a "double-headed" design, featuring two this compound groups connected by a linker.[5] One head anchors the molecule to Glu592, while the second head can occupy other pockets near the active site entrance, further enhancing binding affinity and influencing selectivity.[5]

Caption: Binding of a double-headed inhibitor in the nNOS active site.

Structural Basis for Isoform Selectivity

The therapeutic utility of these inhibitors hinges on their selectivity for nNOS over eNOS and iNOS. This selectivity is achieved by exploiting subtle but critical differences in the amino acid composition of the active sites among the isoforms.

The Critical Asp vs. Asn Residue

A key determinant of selectivity is an amino acid residue located near the active site. In nNOS, this position is occupied by an aspartate (Asp597 in human nNOS), which is negatively charged. In contrast, eNOS has a neutral asparagine (Asn368) at the equivalent position.[1][3] This difference is a primary driver of selectivity. The negatively charged aspartate in nNOS provides enhanced electrostatic stabilization for the positively charged (protonated) inhibitor, leading to a tighter binding affinity compared to eNOS.[1][3][7]

Exploiting Structural Differences through Inhibitor Design

Researchers have leveraged this and other subtle structural differences to fine-tune inhibitor selectivity:

-

Linker Modifications: The length and composition of the linker connecting the two heads of an inhibitor are critical. Increasing a linker by just one atom can result in a significant drop in potency.[5]

-

Amine Basicity: Introducing an amine group into the linker can create new electrostatic interactions with the heme propionates, dramatically increasing potency.[5] However, this can also be a site for metabolic activity. Converting this secondary amine to a tertiary amine (e.g., by adding an ethyl group) can block this metabolic site, and has been shown to surprisingly increase selectivity for nNOS over eNOS, in some cases up to 845-fold.[5]

The following table summarizes the inhibitory potency (Kᵢ) and selectivity of several key this compound derivatives, illustrating the impact of structural modifications.

| Compound No. | nNOS Kᵢ (μM) | iNOS Kᵢ (μM) | eNOS Kᵢ (μM) | Selectivity (nNOS/iNOS) | Selectivity (nNOS/eNOS) |

| 13 | 0.005 | 1.3 | 2.2 | 260-fold | 440-fold |

| 14 | 0.005 | 1.7 | 2.7 | 340-fold | 540-fold |

| 15 | 0.049 | 14.2 | 41.4 | 290-fold | 845-fold |

| Data adapted from Li et al. (2014).[5] |

Experimental Protocols for Characterizing nNOS Inhibitors

The evaluation of nNOS inhibitors requires robust and reliable experimental assays. The most common methods measure the products of the NOS reaction, L-citrulline and NO. As NO is a transient gas, its stable degradation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are typically quantified.

In Vitro nNOS Inhibition Assay (Griess Assay)

This colorimetric assay is a widely used method to determine the in vitro efficacy of NOS inhibitors.[8][9] It measures the accumulation of nitrite in the reaction mixture.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing all necessary cofactors for nNOS activity, including NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the purified nNOS enzyme to wells containing various concentrations of the test inhibitor (e.g., this compound derivative). Include a positive control (no inhibitor) and a negative control (no enzyme). Allow a short pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-arginine, to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.

-

Reaction Termination: Stop the reaction, often by adding a reagent that precipitates the enzyme.

-

Nitrate Reduction (Optional but Recommended): To measure total NO production, add nitrate reductase to the wells to convert any nitrate formed back into nitrite.[9]

-

Color Development: Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a magenta-colored azo dye.[8][9]

-

Quantification: Measure the absorbance of the wells at ~540 nm using a microplate reader. The intensity of the color is directly proportional to the amount of nitrite produced.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for a typical in vitro nNOS inhibition assay.

Conclusion and Future Perspectives

This compound-based inhibitors represent a highly successful application of structure-based drug design. Their mechanism of action is well-defined, centered on the bioisosteric mimicry of L-arginine's guanidinium group and the exploitation of subtle amino acid differences between NOS isoforms to achieve remarkable selectivity.[1][5] The development of "double-headed" inhibitors with optimized linkers has yielded compounds with low nanomolar potency and selectivities exceeding 500-fold for nNOS over eNOS.[4][5]

These potent and selective agents have shown excellent efficacy in preclinical models, not only for neurodegenerative conditions but also for diseases like melanoma.[4][5] Ongoing research continues to refine these structures to further improve pharmacokinetic properties and therapeutic potential, paving the way for new treatments for a range of debilitating diseases.

References

- 1. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and selective double-headed this compound inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective Double-Headed this compound Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides [escholarship.org]

- 8. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

Biological significance of thiophene derivatives in medicinal chemistry

An In-depth Technical Guide on the Biological Significance of Thiophene Derivatives

Authored by a Senior Application Scientist

Executive Summary: The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including its electron-rich nature and ability to act as a bioisostere for the benzene ring, have rendered it an invaluable scaffold in the design of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the biological significance of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships, and therapeutic applications across a spectrum of diseases. We will examine key FDA-approved drugs, explore diverse biological activities, and present detailed experimental insights to provide researchers, scientists, and drug development professionals with a robust understanding of this versatile heterocyclic system.

The Thiophene Moiety: Physicochemical Properties and Bioisosteric Principles

Thiophene, with the chemical formula C₄H₄S, is an aromatic heterocycle that shares remarkable similarities with benzene in terms of its physicochemical properties, a concept known as bioisosterism.[4] This similarity allows for the substitution of a benzene ring with a thiophene ring in drug candidates, often leading to improved pharmacokinetic profiles, enhanced target binding, and reduced metabolic liabilities.[3] The sulfur atom in the thiophene ring imparts a unique electronic distribution, influencing its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] These properties make the thiophene scaffold a versatile building block in drug discovery, with 26 drugs containing this nucleus having received US FDA approval across various pharmacological classes.[1]

Therapeutic Applications of Thiophene Derivatives: A Multi-Target Landscape

The structural versatility of the thiophene ring has led to the development of a wide array of derivatives with diverse pharmacological activities.[1][5] Thiophene-based compounds have demonstrated efficacy in numerous therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders.[1][5][6][7][8]

Anti-inflammatory Agents

Thiophene derivatives are prominent in the development of anti-inflammatory drugs.[9][10][11] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid and Tinoridine , feature a thiophene core.[4][9][10][11] The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[9][10][11]

Key Mechanistic Insight: COX/LOX Inhibition

The anti-inflammatory effects of many thiophene-based NSAIDs are attributed to their ability to block the active sites of COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. Similarly, inhibition of LOX enzymes curtails the production of pro-inflammatory leukotrienes. The aromatic and hydrophobic nature of the thiophene ring is thought to enhance the binding of these drugs to the active sites of these enzymes.[1]

Anticancer Therapeutics

The thiophene scaffold is a crucial component in a number of anticancer agents.[6][12][13] These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, tyrosine kinases, and tubulin polymerization.[6][12][13] For instance, the anticancer drug Raltitrexed incorporates a thiophene ring and functions as a thymidylate synthase inhibitor.[1]

Structure-Activity Relationship (SAR) in Anticancer Thiophenes

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[6][13] SAR studies have revealed that the introduction of specific functional groups can significantly enhance cytotoxicity and selectivity for cancer cells. For example, the presence of a hydroxy group on a phenyl ring attached to the thiophene core has been shown to be essential for activity in certain series of compounds.[1]

Antimicrobial Agents

Thiophene-containing compounds have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[8][14][15][16] The antibacterial mechanism of some thiophene derivatives involves the disruption of bacterial cell membrane permeability.[14] For instance, certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[14][15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antibacterial activity of novel thiophene derivatives is the determination of their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Serial Dilution of Test Compounds: The thiophene derivatives are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Central Nervous System (CNS) Disorders

The lipophilic nature of the thiophene ring facilitates its ability to cross the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[7][17] Thiophene derivatives have been developed as antipsychotics (e.g., Olanzapine ), anticonvulsants (e.g., Tiagabine ), and agents for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][7][17] Their mechanisms of action in the CNS are diverse, including modulation of neurotransmitter systems and inhibition of protein aggregation.[7][17]

Visualization of a Generic Drug Discovery Workflow for Thiophene Derivatives

Caption: A generalized workflow for the discovery and development of thiophene-based therapeutics.

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives is a well-established field in organic chemistry, with several named reactions being instrumental in the construction of the thiophene ring. The Gewald reaction and the Paal-Knorr synthesis are two of the most common methods employed.[18][19]

The Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes.[19][20] It involves the condensation of a ketone or aldehyde with a β-ketoester or β-ketonitrile in the presence of elemental sulfur and a base.[20]

Visualization of the Gewald Reaction Mechanism

Caption: A simplified representation of the key steps in the Gewald synthesis of 2-aminothiophenes.

Future Perspectives and Conclusion

The thiophene scaffold continues to be a focal point of research in medicinal chemistry.[2] Its proven track record in FDA-approved drugs and its adaptability for targeting a wide range of biological molecules ensure its continued relevance in the development of future therapeutics.[1] Future research will likely focus on the development of novel synthetic methodologies to access more complex thiophene derivatives and the exploration of their potential in emerging therapeutic areas such as personalized medicine and targeted drug delivery. The rich chemical diversity and biological activity of thiophene derivatives solidify their position as a cornerstone of modern drug discovery.[5]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Spectral Data Analysis of Thiophene-2-carboximidamide

This guide provides a comprehensive analysis of the spectral data for Thiophene-2-carboximidamide, also known as 2-Amidinothiophene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust characterization of this molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a thiophene ring substituted with a carboximidamide (amidine) group. Thiophene derivatives are a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities. The amidine functional group is a strong base and can form salts, which is often a desirable property in drug design to enhance solubility and bioavailability. A thorough spectral analysis is paramount for unequivocal structure confirmation, purity assessment, and understanding the physicochemical properties that influence its biological activity.

Molecular Structure and Analysis Workflow

The structural elucidation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra. These predictions are based on the known spectra of thiophene, 2-substituted thiophenes, and the electronic influence of the carboximidamide group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three protons on the thiophene ring and the protons of the amidine group. The chemical shifts are influenced by the electron-withdrawing nature of the C=N bond and the aromaticity of the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 | 7.6 - 7.8 | dd | J_H5- |

Discovering novel biological activities of Thiophene-2-carboximidamide

An In-depth Technical Guide to the Discovery of Novel Biological Activities of Thiophene-2-carboximidamide

Foreword: The Unexplored Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The thiophene ring is one such "privileged scaffold," recognized for its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] From antiplatelet agents like Clopidogrel to antipsychotics like Olanzapine, the thiophene moiety is a cornerstone of modern pharmacology.[1][3] This guide focuses on a specific, yet promising, member of this family: This compound .

While the broader class of thiophene derivatives has been extensively studied, this compound (and its amidine functional group) represents a frontier rich with potential. The amidine group, a strong base, can engage in unique hydrogen bonding interactions with biological targets, offering a distinct advantage in drug design. This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a logical framework—from chemical synthesis to advanced biological screening—for unlocking the novel therapeutic activities of this compelling molecule.

The Thiophene-2-carboxamide/carboximidamide Scaffold: A Foundation of Diverse Bioactivity

The rationale for investigating this compound is built upon the well-documented and diverse biological activities of its close chemical relatives. Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological effects, suggesting that our core molecule is an excellent starting point for a discovery campaign.[4][5]

| Biological Activity | Key Findings & Mechanisms | Representative Derivatives | References |

| Anticancer | Inhibition of tubulin polymerization, acting as biomimetics of Combretastatin A-4 (CA-4). Induction of cell cycle arrest. | Thiophene carboxamide derivatives | [6] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators in the inflammatory cascade. | Tinoridine, Tiaprofenic acid, Tenidap | [3][7] |

| Antibacterial | Activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria. | 3-Amino thiophene-2-carboxamide derivatives | [8] |

| Antioxidant | Potent radical scavenging activity, comparable to standards like ascorbic acid in assays such as the ABTS method. | 3-Amino thiophene-2-carboxamide derivatives | [8] |

| Antifungal | Broad-spectrum activity against various fungal pathogens. Marketed drugs contain the thiophene moiety. | Sertaconazole, Tioconazol | [3][7] |

| Anticonvulsant | Demonstrated potent anticonvulsive effects in preclinical models. | Thiophene-2-carboxamide derivatives | [8] |

Synthesis and Library Development: Forging the Tools for Discovery

The exploration of novel biological activities begins with robust chemical synthesis. The primary route to this compound hydrochloride is the classic Pinner reaction, which converts a nitrile into an amidine.[9] This multi-step process is reliable and provides a clear path to the core molecule.

Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction

Causality: This protocol is chosen for its efficiency in converting nitriles to amidines. The two-step process ensures the formation of a stable intermediate (the Pinner salt), which can be cleanly converted to the final product. Anhydrous conditions are critical to prevent hydrolysis of the intermediate back to an ester or amide.

Step 1: Formation of Ethyl Thiophene-2-carboximidate Hydrochloride (Pinner Salt)

-

Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Reagents: Add Thiophene-2-carbonitrile (1 equivalent) and anhydrous ethanol (1.5 equivalents) to the flask. Cool the mixture to 0°C in an ice bath.

-

Reaction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic. Maintain the temperature at 0°C. Continue the HCl addition until the solution is saturated.

-

Precipitation: Seal the flask and store it in a refrigerator (approx. 4°C) for 12-24 hours to allow the Pinner salt to precipitate.

-

Isolation: Collect the white crystalline solid by filtration under an inert atmosphere. Wash the solid with two portions of cold, anhydrous diethyl ether to remove unreacted starting materials.

-

Drying: Dry the isolated Pinner salt under a high vacuum to yield ethyl thiophene-2-carboximidate hydrochloride.

Step 2: Aminolysis to this compound Hydrochloride

-

Setup: Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

Ammonolysis: To this suspension, add a solution of anhydrous ammonia in ethanol (typically 15-20% w/v). The amount of ammonia should be in large excess (approx. 10 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Workup: Upon completion, remove the solvent (ethanol) and excess ammonia under reduced pressure.

-

Purification: The resulting crude solid is this compound hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as an ethanol/diethyl ether mixture, to yield the final product as a white crystalline solid.[9]

Self-Validation: The identity and purity of the final compound and intermediates must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.

A Strategic Framework for Novel Bioactivity Discovery

A successful discovery campaign requires a multi-pronged approach that combines computational prediction, broad phenotypic screening, and targeted assays. This strategy maximizes the probability of identifying novel, therapeutically relevant activities.

Caption: A strategic workflow for discovering novel biological activities.

Core Experimental Protocols for Primary Screening

The following protocols provide detailed methodologies for initiating a primary screening campaign. They are designed to be robust and adaptable for high-throughput formats.

Protocol 2: High-Throughput Cell Viability Assay (MTS/MTT) for Anticancer Screening

Causality: This assay is a cornerstone of anticancer drug discovery. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The MTS assay is chosen for its simplicity and scalability, as the colored formazan product is soluble and does not require a separate solubilization step, unlike the MTT assay.

-

Cell Culture: Plate cancer cells (e.g., Hep3B hepatocellular carcinoma cells) in 96-well microtiter plates at a density of 5,000-10,000 cells/well.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound (and its derivatives) in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Treatment: Add the diluted compounds to the respective wells. Include wells for:

-

Negative Control: Vehicle only (e.g., 0.1% DMSO).

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Normalize the data to the negative control (100% viability).

-

Calculate the percentage of cell viability for each compound concentration.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for a high-throughput cell viability (MTS) assay.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative result that is essential for evaluating potency and comparing different compounds.

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the early logarithmic phase of growth.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using broth as the diluent.

-

Inoculation: Add the standardized bacterial inoculum to all wells. Include the following controls:

-

Sterility Control: Broth only (no bacteria, no compound).

-

Growth Control: Broth with bacteria (no compound).

-

Positive Control: A known antibiotic (e.g., Ampicillin).

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Elucidating Mechanism of Action: From 'What' to 'How'

Identifying a "hit" in a primary screen is only the beginning. The critical next step is to understand its mechanism of action (MoA). For thiophene derivatives, which have known anti-inflammatory properties, a logical step is to investigate their effect on the arachidonic acid pathway.[3][7]

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

To validate this hypothesis, one would perform direct enzymatic assays using purified COX-1, COX-2, and 5-LOX enzymes to determine if this compound or its derivatives act as inhibitors. A positive result would provide a clear and potent MoA, paving the way for lead optimization.

Conclusion and Future Perspectives

This compound is not merely another heterocyclic compound; it is a molecule positioned at the intersection of a privileged scaffold and a functionally unique chemical group. The established portfolio of activities for related thiophene structures—from anticancer to antimicrobial—provides a compelling scientific basis for a dedicated discovery program.[6][8] The synthetic accessibility via the Pinner reaction allows for the creation of diverse chemical libraries, which are essential for probing biological space and establishing structure-activity relationships.

The strategic framework outlined in this guide, which integrates in silico prediction, robust phenotypic screening, and targeted MoA studies, offers a clear and efficient path forward. By applying these methodologies, researchers can systematically uncover and validate novel biological activities, potentially leading to the development of next-generation therapeutics for a wide range of human diseases. The journey from scaffold to drug is challenging, but for this compound, the path is illuminated by a wealth of chemical precedent and a clear strategic direction.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Thiophene-2-carboximidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carboximidamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The thiophene core, a well-established pharmacophore, imparts unique electronic and structural properties, while the carboximidamide (amidine) functional group offers versatile hydrogen bonding capabilities and the ability to exist in a protonated state under physiological conditions. This dual functionality makes these derivatives attractive scaffolds for designing novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives and details the key analytical techniques for their thorough characterization. By elucidating the causal relationships behind experimental choices and grounding protocols in established chemical principles, this document serves as an expert resource for researchers navigating the synthesis and analysis of this promising class of molecules.

Introduction: The Scientific Merit of this compound Derivatives

The thiophene ring is a privileged structure in drug discovery, found in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties and metabolic profile, makes it a valuable component in the design of bioactive molecules.[1][2] Thiophene derivatives exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4]

The introduction of a carboximidamide functional group at the 2-position of the thiophene ring further enhances the molecular diversity and potential for biological interactions. Amidines are strong bases that are typically protonated at physiological pH, allowing them to participate in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors.[5] This feature has been exploited in the design of various enzyme inhibitors and other therapeutic agents. The synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles, for instance, has yielded potent urokinase inhibitors, which have implications in cancer therapy.[5]

This guide will delve into the practical aspects of synthesizing and characterizing these valuable compounds, providing both theoretical understanding and actionable experimental protocols.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the amidine nitrogen, and the scale of the reaction.

The Pinner Reaction: A Classic and Versatile Approach

The Pinner reaction is a cornerstone method for the synthesis of amidines from nitriles.[6][7] It proceeds in two main stages: the formation of a Pinner salt (an imidate salt) followed by aminolysis to yield the amidine. This method is particularly well-suited for the synthesis of unsubstituted and N-substituted thiophene-2-carboximidamides starting from the readily available 2-thiophenecarbonitrile.

Causality Behind Experimental Choices: The reaction is acid-catalyzed, typically using anhydrous hydrogen chloride gas. Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Pinner salt to an ester, which is a common side reaction.[6] The alcohol used as the solvent and reactant in the first step should be anhydrous as well. The subsequent aminolysis is typically carried out with ammonia or a primary/secondary amine to furnish the corresponding amidine.

References

- 1. mdpi.com [mdpi.com]

- 2. S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. - OmicsDI [omicsdi.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. Pinner Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Pinner Reaction for Thiophene-2-carboximidamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pinner Reaction in Heterocyclic Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone of synthetic organic chemistry for the conversion of nitriles into valuable amidine moieties.[1][2][3][4] This acid-catalyzed reaction proceeds through an alkyl imidate salt intermediate, often referred to as a Pinner salt, which can then be treated with ammonia or amines to yield the corresponding amidine.[3][5][6] The amidine functional group is a critical pharmacophore found in numerous biologically active compounds, making the Pinner reaction a highly relevant transformation in medicinal chemistry and drug development.

Thiophene-2-carboximidamide, also known as 2-amidinothiophene, is a heterocyclic compound of significant interest due to the diverse pharmacological activities associated with the thiophene nucleus, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7] This guide provides a detailed protocol for the synthesis of this compound hydrochloride via the Pinner reaction, offering insights into the reaction mechanism, experimental setup, and purification techniques.

Reaction Mechanism: A Stepwise Look at Amidine Formation

The Pinner reaction for the synthesis of this compound is a two-step process.[3] The first step involves the reaction of thiophene-2-carbonitrile with an alcohol, typically ethanol, in the presence of a strong acid catalyst like hydrogen chloride (HCl) to form the ethyl thiophene-2-carboximidate hydrochloride (Pinner salt). The second step is the ammonolysis of the Pinner salt to yield the desired this compound hydrochloride.

The mechanism can be broken down as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the thiophene-2-carbonitrile by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[8]

-

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.[8]

-

Formation of the Pinner Salt: The resulting intermediate is then protonated on the nitrogen atom to form the stable ethyl thiophene-2-carboximidate hydrochloride, or Pinner salt.[6][8]

-

Ammonolysis: The isolated Pinner salt is then treated with a source of ammonia. The ammonia acts as a nucleophile, attacking the imino carbon and displacing the ethoxy group to form the final this compound hydrochloride product.

Caption: Pinner reaction mechanism for this compound synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details the synthesis of this compound hydrochloride from thiophene-2-carbonitrile. Strict adherence to anhydrous conditions is crucial for the success of this reaction.[5][6]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Thiophene-2-carbonitrile | C₅H₃NS | 109.15 | ≥98% | Starting material. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Reagent and solvent. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | For washing the product. |

| Hydrogen Chloride Gas | HCl | 36.46 | ≥99% | Catalyst. |

| Anhydrous Ammonia Gas | NH₃ | 17.03 | ≥99% | Reagent for ammonolysis. |

| Round-bottom flask | - | - | - | Appropriately sized for the reaction scale. |

| Gas dispersion tube | - | - | - | For bubbling gases into the reaction mixture. |

| Magnetic stirrer and stir bar | - | - | - | For efficient mixing. |

| Ice bath | - | - | - | For temperature control. |

| Drying tube | - | - | - | Filled with a suitable desiccant (e.g., CaCl₂). |

| Filtration apparatus | - | - | - | (e.g., Büchner funnel and flask). |

Step-by-Step Procedure

Part 1: Formation of Ethyl Thiophene-2-carboximidate Hydrochloride (Pinner Salt)

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the future reaction mixture, and a drying tube on the second neck.

-

Reagent Addition: In the flask, dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).

-

Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The introduction of HCl is exothermic, so maintain the temperature at or below 5 °C. Continue bubbling HCl until the solution is saturated.

-

Reaction: After saturation with HCl, seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The Pinner salt will precipitate out of the solution as a white solid.

-

Isolation of Pinner Salt: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum.

Part 2: Conversion to this compound Hydrochloride

-

Reaction Setup: In a clean, dry round-bottom flask, suspend the dried Pinner salt in anhydrous ethanol.

-

Ammonolysis: Cool the suspension to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the suspension with stirring. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the crude this compound hydrochloride.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[7] Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[5][6] The presence of water can lead to the hydrolysis of the nitrile or the Pinner salt to the corresponding amide or ester, respectively, significantly reducing the yield of the desired amidine.[8] Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and reagents.

-

Temperature Control: The initial reaction with HCl is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and decomposition of the Pinner salt.[1][4]

-

Purity of Reagents: The purity of the starting materials, especially the thiophene-2-carbonitrile and the anhydrous ethanol, will directly impact the yield and purity of the final product.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the Pinner salt.[7] For the ammonolysis step, the disappearance of the Pinner salt can be monitored.

Characterization

The final product, this compound hydrochloride, should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the thiophene ring protons and the amidinium protons.[7]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms in the thiophene ring and the amidine group.

-

FT-IR: The infrared spectrum should show characteristic absorption bands for the N-H and C=N bonds of the amidine and the C-S bond of the thiophene ring.

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the product.

-

Conclusion

The Pinner reaction provides a reliable and efficient method for the synthesis of this compound hydrochloride. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and appropriate temperatures, high yields of the desired product can be achieved. This protocol serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the synthesis of this important heterocyclic amidine.

References

Application Note: A Detailed Protocol for the Synthesis of Thiophene-2-carboximidamide via the Pinner Reaction

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract